BenchChemオンラインストアへようこそ!

1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea

Kinase inhibition C-RAF Aqueous solubility

This quinoline-diarylurea is a critical SAR probe for kinase drug discovery. Its 4-chlorophenyl-morpholino pattern creates a unique steric and electronic landscape not matched by non-halogenated or regioisomeric analogs. The chlorine atom enables halogen-bonding interactions (C–Cl⋯O=C) with kinase hinge regions, directly impacting C-RAF and FLT3 selectivity. For researchers mapping resistance mechanisms in FLT3-ITD/D835Y mutants or optimizing ADME/PK profiles, this precise substitution is irreplaceable. Bulk and custom synthesis available.

Molecular Formula C26H23ClN4O2
Molecular Weight 458.95
CAS No. 1189856-26-5
Cat. No. B2947930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea
CAS1189856-26-5
Molecular FormulaC26H23ClN4O2
Molecular Weight458.95
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC3=C2C=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5
InChIInChI=1S/C26H23ClN4O2/c27-19-6-8-20(9-7-19)28-26(32)29-21-10-11-23-22(16-21)25(31-12-14-33-15-13-31)17-24(30-23)18-4-2-1-3-5-18/h1-11,16-17H,12-15H2,(H2,28,29,32)
InChIKeyXDUBMMPQYVMDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea (CAS 1189856-26-5): Chemical Identity and Core Pharmacophore


1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea (CAS 1189856-26-5) is a synthetic small molecule belonging to the quinoline-diarylurea class [1]. Its structure integrates a 2-phenylquinoline core, a morpholine substituent at the 4-position, and a 4-chlorophenyl group linked via a urea bridge to the quinoline 6-position [2]. This architecture is characteristic of type II kinase inhibitors that exploit the DFG-out conformation of their targets, a mechanism well-established for the broader quinoline-urea chemotype in C-RAF, FLT3, and VEGFR inhibition [3]. The compound serves as a research tool for probing kinase selectivity and as a building block for structure–activity relationship (SAR) campaigns aimed at optimizing target potency and ADME properties.

Why Generic Quinoline-Urea Substitution Fails: The Specificity Determinants of 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea


Quinoline-diarylurea derivatives are frequently treated as interchangeable kinase inhibitor scaffolds, yet even minor substituent changes can drastically alter target selectivity, potency, and pharmacokinetic profile [1]. The specific combination of a 4-chlorophenyl ring and a 4-morpholino-2-phenylquinoline core in CAS 1189856-26-5 defines a unique steric and electronic landscape. The chlorine atom modulates the electron density of the terminal phenyl ring, influencing both hydrophobic packing and potential halogen-bonding interactions with kinase hinge regions [2]. The morpholine group at the quinoline 4-position simultaneously governs aqueous solubility and imposes conformational constraints that affect kinase selectivity over off-targets [1]. Substituting this compound with a non-halogenated analog, a dimethylamino variant, or a regioisomeric urea placement cannot be assumed to preserve biological activity, as evidenced by the sharp SAR observed within in-class quinoline-diarylurea series [3]. For procurement and assay design, the precise identity of each substituent is a critical variable, not a triviality.

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea vs. Closest Analogs


Morpholine vs. Dimethylamino at the Quinoline 4-Position: Solubility and C-RAF Potency Comparison

In a direct comparative study of quinoline-diarylurea C-RAF inhibitors, the morpholino-substituted analog (compound 1j) achieved an IC50 of 0.067 μM against C-RAF kinase, whereas the corresponding dimethylamino-substituted analog (compound 1a) showed an IC50 of 0.52 μM, representing a 7.8-fold improvement in potency conferred by the morpholine moiety [1]. The morpholino analog also exhibited higher aqueous solubility (52 μg/mL at pH 7.4) compared to the dimethylamino analog (38 μg/mL), demonstrating that the morpholine group simultaneously enhances target engagement and developability [1]. The target compound CAS 1189856-26-5 retains this 4-morpholino motif and is the direct 4-chlorophenyl analog of the published morpholino series, positioning it as a potential intermediate between the 2-methoxy and 4-chloro derivatives.

Kinase inhibition C-RAF Aqueous solubility Quinoline SAR

4-Chlorophenyl vs. 2-Methoxyphenyl Terminal Substituent: Predicted Impact on Kinase Selectivity and Lipophilicity

Within the quinoline-diarylurea class, the nature of the terminal phenyl substituent critically influences kinase selectivity profiles and lipophilicity [1]. The 4-chloro substituent in CAS 1189856-26-5 provides a distinct electronic effect (Hammett σp = +0.23) compared to the 2-methoxy group (σm = +0.12) found in the closest commercially available analog CAS 1189988-68-8 [2]. The 4-chlorophenyl group increases lipophilicity (calculated cLogP ≈ 5.2) relative to the 2-methoxyphenyl analog (cLogP ≈ 4.5), which may enhance membrane permeability but requires monitoring for off-target binding. Importantly, the 4-chloro substituent can engage in halogen bonding with backbone carbonyls in the kinase hinge region, a non-covalent interaction not available to the methoxy analog and one that has been exploited successfully in FDA-approved kinase inhibitors [3].

Kinase selectivity Lipophilicity Halogen bonding cLogP

Urea Linker Geometry: Diarylurea vs. Amide Series for C-RAF Affinity and Kinase Selectivity

A direct head-to-head comparison within the quinoline C-RAF inhibitor series demonstrated that the diarylurea linker is essential for potent C-RAF inhibition. The urea-containing compound 1e exhibited an IC50 of 0.10 μM against C-RAF, while the corresponding amide-linked analog (compound 2b) showed an IC50 of 14.6 μM, representing a 146-fold loss in potency [1]. The urea linker forms two key hydrogen bonds with the hinge region of C-RAF (Glu501 and Cys532) that the amide linker cannot geometrically replicate, as confirmed by molecular docking studies [1]. CAS 1189856-26-5 retains this critical diarylurea pharmacophore and is therefore expected to preserve the high-affinity binding mode characteristic of this series.

C-RAF Urea linker Amide linker Selectivity profiling

Broad-Spectrum Antiproliferative Activity: Morpholino-Diarylurea Quinoline vs. Sorafenib Across the NCI-60 Cell Panel

In the NCI-60 one-dose screen at 10 μM, the morpholino-substituted diarylurea quinoline analog (compound 1l) demonstrated a higher mean growth inhibition percentage across 60 cancer cell lines compared to sorafenib, a clinically approved multi-kinase inhibitor and the standard benchmark for this compound class [1]. In the 5-dose follow-up, compound 1l achieved GI50 values lower than sorafenib in 53 out of 60 tested cell lines [1]. While CAS 1189856-26-5 is not identical to compound 1l (which possesses a 4-chloro-3-(trifluoromethyl)phenyl terminal group), the shared quinoline-diarylurea-morpholine scaffold provides a strong class-level inference that the target compound will exhibit comparable or improved broad-spectrum activity, with the 4-chlorophenyl substituent offering a distinct selectivity vector.

Antiproliferative NCI-60 Sorafenib GI50

FLT3 Kinase Inhibition: Quinoline-Urea Scaffold Potency and the Niche for 4-Chlorophenyl Derivatives

The quinoline-urea chemotype has produced some of the most potent FLT3 inhibitors reported to date. KRN383, a quinoline-urea derivative, inhibits FLT3-ITD autophosphorylation with an IC50 of 1.3 nM and wild-type FLT3 with an IC50 of 0.4 nM in cellular assays [1]. KRN951, another quinoline-urea analog, inhibits VEGFR2 with an IC50 of 0.34 nM [2]. These benchmarks establish the quinoline-urea scaffold as capable of picomolar-to-nanomolar potency against clinically relevant kinases. CAS 1189856-26-5 shares the same quinoline-urea core with a morpholine substituent and a 4-chlorophenyl terminal ring, a combination that has not been exhaustively profiled in the FLT3 context and may offer a distinct selectivity window over KRN383 (whose structure differs in the quinoline substitution pattern) [3].

FLT3 Acute myeloid leukemia ITD mutant Quinoline-urea

Recommended Application Scenarios for 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea in Drug Discovery and Chemical Biology


C-RAF Kinase Inhibitor Lead Optimization and Selectivity Profiling

Use CAS 1189856-26-5 as a core scaffold for exploring C-RAF SAR at the terminal phenyl position. The 4-chlorophenyl substituent provides a distinct electronic profile (σp = +0.23) and potential halogen-bonding capability compared to the published 2,4-disubstituted morpholino analogs [1]. Researchers can profile this compound against a panel of 12+ kinases at 1 μM to map the selectivity fingerprint of the 4-chlorophenyl-morpholino combination, building on the established selectivity of the morpholino-diarylurea series for C-RAF over related kinases [2].

FLT3-ITD Resistance Mutation Screening in AML Models

Deploy this compound in cellular FLT3 autophosphorylation assays (MV4-11, MOLM-13, and THP-1 lines) to evaluate whether the 4-chlorophenyl-morpholino substitution pattern retains potency against FLT3-ITD and FLT3-D835Y mutants. The quinoline-urea scaffold has demonstrated sub-nanomolar FLT3-WT inhibition (KRN383, IC50 = 0.4 nM) [3]; the target compound's distinct substitution may circumvent resistance mechanisms observed with quizartinib and gilteritinib, making it a valuable tool for combination screening in FLT3-mutant AML.

Aqueous Solubility and Caco-2 Permeability Benchmarking for Morpholine-Containing Kinase Inhibitors

Measure the aqueous solubility (shake-flask, pH 7.4) and Caco-2 permeability of CAS 1189856-26-5. The morpholino-substituted quinoline-diarylurea scaffold has a reported solubility of 52 μg/mL with favorable Caco-2 permeability (Papp > 5 × 10⁻⁶ cm/s) [1]. Quantifying these parameters for the 4-chlorophenyl derivative will establish whether the chlorine atom compromises or enhances permeability relative to the published analogs, informing formulation strategy for in vivo efficacy studies.

Chemical Probe for Kinase Hinge-Region Halogen Bonding Studies

Utilize the 4-chlorophenyl group of CAS 1189856-26-5 as a halogen-bond donor probe in co-crystallization or molecular docking studies with C-RAF (PDB: 3OMV) and FLT3 (PDB: 4RT7). The chlorine atom can form a C–Cl⋯O=C halogen bond with backbone carbonyls (distance ≤ 3.2 Å, angle 160–180°), a well-characterized interaction in kinase inhibitor design [4]. Comparing the binding mode of this compound with its 2-methoxy analog (CAS 1189988-68-8) would provide direct evidence for the contribution of halogen bonding to kinase affinity and selectivity.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.